![molecular formula C21H17N5OS B2411198 N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-21-0](/img/structure/B2411198.png)

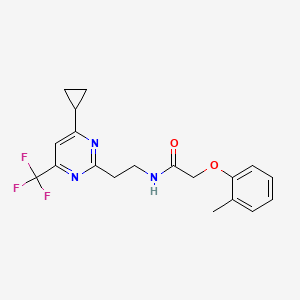

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

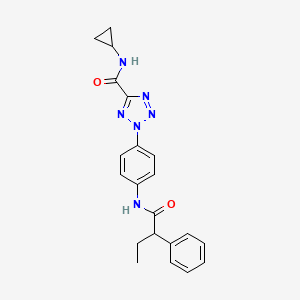

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTC, is a chemical compound with potential applications in scientific research. MPTC belongs to the class of triazole-based compounds and has shown promising results in various research fields due to its unique chemical structure.

Applications De Recherche Scientifique

Antiprotozoal Activity

Indazole derivatives, including the compound , have shown promising antiprotozoal activity. Researchers synthesized a series of 22 indazole derivatives and evaluated their efficacy against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Notably, electron-withdrawing groups at the 2-phenyl ring enhanced antiprotozoal activity . Further investigations into the structure-activity relationships (SAR) of these derivatives could lead to novel antiprotozoal agents.

Medicinal Chemistry

Indazole serves as an essential scaffold in medicinal chemistry. The compound’s synthetic methodologies allow for the preparation of diverse derivatives with pharmacological potential. Researchers have explored the 2-phenyl-2H-indazole scaffold, which can be accessed through a one-pot procedure. The combination of ultrasound synthesis and Cadogan’s cyclization enables the efficient synthesis of this scaffold. Derivatization of these compounds provides valuable SAR information .

Antibacterial Properties

While specific studies on the compound’s antibacterial properties are limited, related indazole derivatives have demonstrated antibacterial activity. For instance, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine exhibited potent activity against E. coli, P. aeruginosa, and S. epidermidis . Investigating similar derivatives could reveal the compound’s antibacterial potential.

Rhodium-Catalyzed Reactions

The compound’s structure contains a phenyl group, which could participate in C–C bond formation reactions. Experimental and theoretical studies involving rhodium-catalyzed reactions have explored similar aromatic amides. Understanding the reactivity of this compound in such reactions could provide insights into its synthetic applications .

Organic Intermediates

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a related organic intermediate, features borate and sulfonamide groups. Researchers have characterized its structure using various techniques. While this specific compound differs slightly, understanding its reactivity and potential applications as an intermediate is relevant .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other triazole-pyrimidine hybrids, it may exhibit neuroprotective and anti-inflammatory properties . These effects could be mediated through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Given its potential neuroprotective and anti-inflammatory properties, it may interact with pathways related to inflammation and neuronal cell death

Result of Action

It has been suggested that it may have neuroprotective and anti-inflammatory effects

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c1-28-18-13-6-5-11-16(18)23-21(27)19-20(17-12-7-8-14-22-17)26(25-24-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPTVFLUKPYRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)